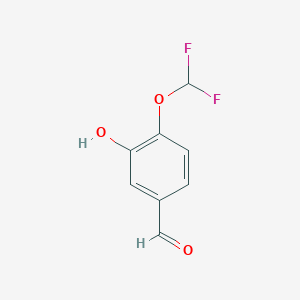

4-Difluoromethoxy-3-hydroxybenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethoxy)-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIKNROJGXXNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374265 | |

| Record name | 4-Difluoromethoxy-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151103-08-1 | |

| Record name | 4-Difluoromethoxy-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Difluoromethoxy-3-hydroxybenzaldehyde

CAS Number: 151103-08-1 Molecular Formula: C₈H₆F₂O₃ Synonyms: 3-Hydroxy-4-difluoromethoxybenzaldehyde, Roflumilast Intermediate 5

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound is an off-white to white crystalline powder.[1] Its core properties are summarized in the table below. The difluoromethoxy group is a key structural feature, enhancing lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of active pharmaceutical ingredients derived from it.[2]

| Property | Value | Reference(s) |

| Molecular Weight | 188.13 g/mol | [1][3] |

| Melting Point | 83 - 92 °C | [4] |

| Boiling Point | 280.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa | 7.85 ± 0.35 (Predicted) | |

| logP | 1.28 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| Refractive Index | 1.533 | [1] |

| Flash Point | 123.5 ± 25.9 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, analysis of its structural analogues allows for the prediction of characteristic signals.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons on the benzene (B151609) ring, the difluoromethoxy group proton (CHF₂), and the hydroxyl proton (OH). |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbon of the difluoromethoxy group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aldehyde), C=O stretching (aldehyde), C-O stretching (ether), and C-F stretching (difluoromethoxy group). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (188.13), along with fragmentation patterns resulting from the loss of functional groups such as CHO, OCHF₂, and OH. |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). The key step is the selective difluoromethylation of the hydroxyl group at the 4-position. Several methods have been reported, often employing a difluoromethylating agent in the presence of a base.[4][5][6]

Representative Experimental Protocol: Synthesis via Chlorodifluoromethane

This protocol is based on a common synthetic route described in patent literature.[6]

Materials:

-

3,4-dihydroxybenzaldehyde (Substrate)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Anhydrous Potassium Carbonate (Base)

-

Chlorodifluoromethane (Reagent)

-

Ethyl Acetate (Extraction Solvent)

-

Water

-

Anhydrous Sodium Sulfate (Drying Agent)

Procedure:

-

A suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in dry DMF is prepared in a reaction vessel equipped for gas inlet.

-

The mixture is heated to 80-85°C with stirring.

-

Chlorodifluoromethane gas is passed through the stirred suspension for approximately 30 minutes.

-

The reaction is maintained at this temperature, and additional portions of potassium carbonate may be added incrementally over several hours to drive the reaction to completion.

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled to ambient temperature and filtered to remove inorganic salts.

-

The filtrate (DMF solution) is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is diluted with water and extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a solid.[6]

Figure 1: General workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of Roflumilast .[1][7] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) to reduce the risk of exacerbations.[8][9] This compound provides the core benzaldehyde (B42025) structure onto which further functionalities are built to construct the final Roflumilast molecule. Its use is critical for forming the 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl moiety of the drug.[4]

Biological Context: The PDE4 Signaling Pathway

While this compound is an intermediate and not biologically active itself, its end-product, Roflumilast, targets a critical inflammatory pathway. Phosphodiesterase-4 (PDE4) is the predominant enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in key inflammatory cells, such as neutrophils, eosinophils, and macrophages.[10][11]

In inflammatory conditions like COPD, the chronic presence of irritants leads to the activation of these immune cells and the subsequent release of pro-inflammatory mediators (e.g., interleukins, TNF-α).[10][12] By inhibiting PDE4, Roflumilast prevents the breakdown of cAMP.[13] The resulting elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately suppress the inflammatory response.[14][15] This leads to a reduction in the release of inflammatory cytokines and chemokines, thereby mitigating the chronic inflammation that drives COPD progression.[10][13]

Figure 2: Simplified PDE4 signaling pathway and the mechanism of action of Roflumilast.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory or industrial setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[16]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

-

Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed.

Conclusion

This compound (CAS 151103-08-1) is a specialized aromatic aldehyde of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for complex molecules. Its role as an indispensable intermediate in the manufacture of the PDE4 inhibitor Roflumilast highlights its importance in the development of therapies for chronic inflammatory diseases such as COPD. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working in this therapeutic area.

References

- 1. innospk.com [innospk.com]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 151103-08-1 [m.chemicalbook.com]

- 5. CN103467260A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. nbinno.com [nbinno.com]

- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 9. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 10. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. dovepress.com [dovepress.com]

- 13. What is Roflumilast used for? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Difluoromethoxy-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Difluoromethoxy-3-hydroxybenzaldehyde is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physicochemical data of this compound, detailed experimental protocols for their determination, and visual representations of its synthetic utility.

Chemical Identity and Structure

-

IUPAC Name: 4-(difluoromethoxy)-3-hydroxybenzaldehyde

-

Synonyms: 3-Hydroxy-4-difluoromethoxybenzaldehyde, 2-(Difluoromethoxy)-5-formylphenol, alpha,alpha-Difluoro-4-formyl-2-hydroxyanisole[2]

-

CAS Number: 151103-08-1[1]

-

Molecular Formula: C₈H₆F₂O₃[1]

-

Chemical Structure:

-

SMILES: O=Cc1cc(O)c(OC(F)F)cc1

-

InChI: 1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H

-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white or orange to green powder/crystal | [1] |

| Melting Point | 83-92 °C | [3][5][6] |

| Boiling Point | 280.6 ± 35.0 °C (Predicted) | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa | 7.85 ± 0.35 (Predicted) | [2] |

| LogP | 1.28 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |

| Flash Point | 123.5 ± 25.9 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Refractive Index | 1.533 | [1][2] |

| Polar Surface Area | 46.53 Ų | [1][4] |

Synthesis and Application

This compound is a pivotal intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor.[1] The difluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable characteristics for drug candidates.[7]

A common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with a difluoromethylating agent in the presence of a base.[8]

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to Roflumilast.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9][11]

-

Place the capillary tube into the heating block of the melting point apparatus.[11]

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but more slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[12]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This is the melting point range.[10]

Caption: Workflow for melting point determination.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Thiele tube[13]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Place a small amount of the molten sample into the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.[14]

-

Attach the test tube to the thermometer.

-

Suspend the thermometer and test tube assembly in the Thiele tube containing mineral oil.[13]

-

Gently heat the side arm of the Thiele tube.[14]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[14]

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[15]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of this compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add aliquots of the titrant (strong base for an acidic compound) from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

This classic method measures the partitioning of a compound between n-octanol and water.[16][17]

Apparatus:

-

Separatory funnel or vials

-

Shaker or rotator

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of the stock solution to a known volume of the other immiscible solvent in a separatory funnel or vial.

-

Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).[18]

-

Allow the two phases to separate completely.

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.[16]

Safety Information

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319).[6]

-

Precautionary Statements: Wash skin thoroughly after handling (P264), Wear protective gloves/eye protection/face protection (P280).[19]

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2][3]

Conclusion

This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of PDE4 inhibitors like Roflumilast. Its physicochemical properties, including a defined melting point range, moderate lipophilicity, and specific solubility characteristics, are essential for its effective use in synthetic and pharmaceutical development processes. The experimental protocols provided in this guide offer a framework for the accurate determination of these key parameters, ensuring consistency and quality in research and manufacturing.

References

- 1. innospk.com [innospk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 151103-08-1 [m.chemicalbook.com]

- 4. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 151103-08-1 [chemicalbook.com]

- 6. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. enamine.net [enamine.net]

- 19. echemi.com [echemi.com]

4-Difluoromethoxy-3-hydroxybenzaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmacologically active molecules. This document details its molecular structure, physicochemical properties, and relevant experimental protocols, with a focus on its role in the development of phosphodiesterase-4 (PDE4) inhibitors.

Core Compound Data

This compound is a substituted benzaldehyde (B42025) with the chemical formula C₈H₆F₂O₃.[1][2][3] It is primarily recognized for its role as a crucial building block in the synthesis of Roflumilast (B1684550), a medication used to treat chronic obstructive pulmonary disease (COPD).[4][5] The presence of the difluoromethoxy group is significant as it can enhance the lipophilicity and metabolic stability of the final drug molecule.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3][4] |

| Molecular Weight | 188.13 g/mol | [1][3][6] |

| CAS Number | 151103-08-1 | [1][4] |

| Appearance | White to off-white powder/crystal | [4][7] |

| Melting Point | 83-90 °C | [7][8] |

| Boiling Point | 280.6 ± 35.0 °C (Predicted) | [4][8] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 123.5 ± 25.9 °C | [4] |

| Polar Surface Area | 46.53 Ų | [4] |

| LogP | 1.28 | [4] |

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and a difluoromethoxy group (-OCHF₂). The hydroxyl and difluoromethoxy groups are positioned at the 3rd and 4th carbons, respectively, relative to the aldehyde group.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. 151103-08-1|4-(Difluoromethoxy)-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Roflumilast used for? [synapse.patsnap.com]

Spectroscopic Profile of 4-Difluoromethoxy-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 4-Difluoromethoxy-3-hydroxybenzaldehyde. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for compound identification, characterization, and quality control. Detailed experimental protocols are provided to ensure reproducibility and accurate analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.92 | s | - | 1H, CHO |

| 7.55 | d | 4.0 | 1H, Ar-H |

| 7.45 | dd | 4.0, 8.4 | 1H, Ar-H |

| 7.28 | d | 8.4 | 1H, Ar-H |

| 6.67 | t | 72.8 | 1H, OCHF₂ |

| 6.17 | br s | - | 1H, OH |

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this compilation. Predicted data can be used as a reference but should be confirmed with experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, aromatic, and difluoromethoxy groups.

No experimental FT-IR data for this compound was found in the public domain at the time of this compilation. Predicted vibrational frequencies can provide an estimation of the expected spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

| m/z | Interpretation |

| 188.03 | [M]⁺ (Molecular Ion) |

Further fragmentation data would be beneficial for complete structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy Protocol

A general procedure for acquiring ¹H and ¹³C NMR spectra of substituted benzaldehydes is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including pulse angle (typically 30° or 45° for ¹H), acquisition time (2-4 seconds for ¹H), relaxation delay (1-5 seconds), and the number of scans (8-16 for ¹H, more for ¹³C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[1]

-

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid aromatic hydroxy compound is the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key regions to examine for this compound include the O-H stretching region (~3200-3600 cm⁻¹), the C-H stretching of the aldehyde (~2700-2900 cm⁻¹), the C=O stretching of the aldehyde (~1680-1700 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-O and C-F stretching frequencies.

-

Mass Spectrometry Protocol

A general protocol for the analysis of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC-MS System Parameters:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature around 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Typically around 230 °C.

-

Quadrupole Temperature: Approximately 150 °C.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 is generally sufficient for this molecule.[2]

-

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Difluoromethoxy-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Difluoromethoxy-3-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and ensuring the quality and shelf-life of this key starting material. This technical guide provides a detailed overview of the available data on the solubility and stability of this compound, outlines experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical Properties

This compound is an off-white to white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 151103-08-1 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1][3] |

| Molecular Weight | 188.13 g/mol | [3][4] |

| Melting Point | 85-90 °C | [5] |

| Boiling Point | 280.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa | 7.85 ± 0.35 (Predicted) | [5] |

| LogP | 1.28 | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, influencing solvent selection for reactions, crystallization, and purification. The difluoromethoxy group enhances lipophilicity, while the hydroxyl and aldehyde groups can participate in hydrogen bonding, leading to a nuanced solubility profile.[6]

Qualitative Solubility

Published data indicates that this compound is slightly soluble in chloroform (B151607) and methanol.[5][7]

Quantitative Solubility Data

The following table can be used to document experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol (B145695) | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 |

Stability Profile

The stability of this compound is a key factor in its handling, storage, and application in multi-step syntheses. Degradation of this intermediate can lead to impurity formation in the final active pharmaceutical ingredient (API).

General Storage and Handling

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][7] Containers should be kept tightly closed to prevent moisture ingress.[1] The compound is reported to be stable under these recommended conditions.[1] However, exposure to extreme temperatures or humidity could affect its efficacy.[1]

Thermal, Photolytic, and pH Stability

Detailed experimental data on the thermal, photolytic, and pH-dependent stability of this compound is limited. Standard stability testing protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, should be employed to generate this critical data. A general protocol for stability testing is provided in Section 4.2.

Potential Degradation Pathways and Impurities

The synthesis of Roflumilast from this compound provides insights into potential impurities and, by extension, degradation pathways. During the synthesis, unreacted starting materials and byproducts from side reactions can be carried through, leading to impurities in the final product.

One potential impurity is 3,4-Di(difluoromethoxy)benzaldehyde , which can form if the difluoromethylation reaction proceeds on both hydroxyl groups of the precursor, 3,4-dihydroxybenzaldehyde.[9] This impurity could also potentially form under certain stress conditions from this compound, although this is less likely.

The aldehyde functional group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid, 4-difluoromethoxy-3-hydroxybenzoic acid . This oxidation can be a significant degradation pathway, especially in the presence of oxidizing agents or under prolonged exposure to air.

The following diagram illustrates the position of this compound within the initial steps of a known Roflumilast synthesis route and a key potential impurity.

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[10]

Materials:

-

This compound

-

A range of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials. Ensure there is undissolved solid remaining.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A calibration curve should be generated using standards of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in g/L and mol/L.

-

Repeat the experiment at different temperatures (e.g., 37 °C, 50 °C) to assess the temperature dependence of solubility.

-

The following diagram outlines the experimental workflow for solubility determination.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 151103-08-1 [chemicalbook.com]

- 3. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS 151103-08-1: this compound [cymitquimica.com]

- 7. This compound CAS#: 151103-08-1 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. jocpr.com [jocpr.com]

- 10. benchchem.com [benchchem.com]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity

The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[2] This moderate increase can be advantageous for enhancing membrane permeability without leading to excessive lipophilicity, which can cause issues with solubility and off-target toxicity. The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.

Hydrogen Bonding

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[1] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1]

Modulation of pKa

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1]

| Property | Anisole (-OCH₃) | Difluoromethoxybenzene (-OCF₂H) | Trifluoromethoxybenzene (-OCF₃) |

| Hansch π | -0.02 | +0.63 | +1.04[3] |

| cLogP | 2.11[4] | ~2.5 (estimated) | 3.15 |

| Abraham H-bond Acidity (A) | 0 | 0.085-0.126[5] | 0 |

| Hammett Sigma (σp) | -0.27 | +0.14[2] | +0.35 |

Table 1. Comparative Physicochemical Properties of Anisole and its Fluorinated Analogues. Note: Experimental values can vary based on determination method and conditions.

Role in Drug Design and Development

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.

Bioisosterism

The difluoromethoxy group can act as a bioisostere for several common functional groups, including:

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1] It is generally more resistant to oxidative metabolism compared to the methoxy group.[1] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability by blocking sites susceptible to metabolism, particularly by cytochrome P450 enzymes.[2][6]

| Compound Pair | In Vitro System | t₁/₂ (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Methoxy Analog | Human Liver Microsomes | 12.29 (Roflumilast)[7] | High (inferred) |

| Difluoromethoxy Analog | Human Liver Microsomes | >60 (Hypothetical Stable Analog) | < 11.5[3] |

| 2-Methoxyestradiol | Not specified | Short (inferred) | High (inferred) |

| 2-Difluoromethoxyestradiol | Not specified | Increased[8] | Lower (inferred) |

Table 2. Comparative In Vitro Metabolic Stability Data. Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons under identical conditions. The roflumilast (B1684550) t1/2 is provided as a reference for a methoxy-containing compound, while the difluoromethoxy analog data is hypothetical based on general findings.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several approved drugs.

-

Pantoprazole (B1678409) (Protonix®): A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole (B57391) ring is crucial for its chemical stability and contributes to its mechanism of action.[2] The difluoromethoxy group in pantoprazole imparts a unique electronic property, allowing it to undergo dimer formation, a characteristic not seen in its methoxy-containing counterpart, omeprazole.[1]

-

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability.[2]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols. The following is a representative experimental protocol.

Reaction: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one

Materials:

-

1-(3-chloro-4-hydroxyphenyl)ethan-1-one

-

Cesium carbonate (Cs₂CO₃)

-

Sodium 2-chloro-2,2-difluoroacetate (B8310253) (ClCF₂COONa)

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized water

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a single-necked round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv) and cesium carbonate (1.50 equiv).[9]

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.[9]

-

Add dry DMF and deionized water sequentially via syringe.[9]

-

Degas the solution with a stream of nitrogen for 1 hour while stirring.[9]

-

Add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a stream of nitrogen.[9]

-

Equip the flask with an air condenser and connect to a nitrogen line with an oil bubbler.[2]

-

Heat the reaction mixture in an oil bath at 120 °C for 2 hours.[2][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl difluoromethyl ether.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay determines the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10]

-

-

Incubation Mixture:

-

In a 96-well plate, combine the liver microsome solution, phosphate buffer, MgCl₂, and the test compound (final concentration typically 1 µM).

-

-

Initiation:

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding a solution of the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).

-

Mandatory Visualizations

Caption: Workflow for the bioisosteric replacement of a methoxy group with a difluoromethoxy group.

Caption: Roflumilast signaling pathway, illustrating the inhibition of PDE4 and downstream effects.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. sketchviz.com [sketchviz.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

The Strategic Incorporation of Fluorine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals on the market containing at least one fluorine atom.[1][2] This prevalence is not coincidental but rather a testament to the unique and powerful influence of this small, highly electronegative element on the physicochemical and pharmacological properties of a molecule. Strategically placed fluorine atoms or fluorine-containing functional groups can profoundly enhance a drug's metabolic stability, membrane permeability, binding affinity for its target, and overall pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth overview of the core principles and methodologies related to the use of organofluorine compounds in drug discovery.

The Physicochemical Impact of Fluorination: Modulating for Success

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups by stabilizing the conjugate base. This is particularly evident in the case of carboxylic acids, where fluorination of an adjacent phenyl ring leads to a decrease in the pKa, indicating a stronger acid.

Lipophilicity, a key factor in membrane permeability and target binding, is also subtly influenced by fluorination. While the replacement of a hydrogen atom with a fluorine atom does not drastically alter the size of a molecule, it can impact its hydrophobic character. The effect is context-dependent; for instance, fluorination of an aromatic ring generally leads to a slight increase in lipophilicity, whereas fluorination of an aliphatic chain can sometimes decrease it.[5]

Data Presentation: Comparative Physicochemical Properties

To illustrate these effects, the following tables summarize the impact of fluorination on the pKa and logP of cinnamic acid derivatives and the pharmacokinetic parameters of a fluorinated versus a general non-fluorinated indole (B1671886) compound.

| Compound | pKa | logP |

| Cinnamic Acid | 4.44 | 2.13 |

| ortho-Fluorocinnamic Acid | 4.14 | 2.29 |

| meta-Fluorocinnamic Acid | 4.26 | 2.31 |

| para-Fluorocinnamic Acid | 4.31 | 2.30 |

| Table 1: Comparison of the pKa and logP of Cinnamic Acid and its Monofluorinated Analogs.[6] |

| Parameter | Fluvoxamine (Fluorinated Indole) | General Non-Fluorinated Indole |

| Bioavailability | ~53% | Variable, often lower due to first-pass metabolism |

| Half-life (t½) | ~15.6 hours | Generally shorter |

| Metabolism | Primarily via CYP2D6 and CYP1A2 | Susceptible to broader CYP-mediated oxidation |

| Table 2: Comparative Pharmacokinetic Parameters of a Fluorinated vs. a General Non-Fluorinated Indole Compound.[7] |

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[8] By strategically replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with fluorine, medicinal chemists can block these metabolic pathways, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[8][9]

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method for evaluating the metabolic stability of a compound is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic stability (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance)

-

Ice-cold acetonitrile (B52724) or methanol (B129727) for reaction termination

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for approximately 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-CYP-mediated degradation.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration reference.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Improving Target Binding and Selectivity

The introduction of fluorine can also have a profound impact on a drug's binding affinity and selectivity for its biological target. The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the protein's binding pocket. Furthermore, fluorination can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target.[3]

Experimental Protocol: Fluorescence Polarization Binding Assay

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution and is well-suited for determining the binding affinity of a fluorinated ligand for its target protein.

Objective: To determine the binding affinity (Kd) of a fluorescently labeled ligand for a target protein.

Principle: The FP of a fluorescent molecule is dependent on its rotational diffusion rate. A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in a low FP value. Upon binding to a much larger protein, the rotational motion of the tracer is slowed, leading to an increase in its FP. This change in FP can be used to quantify the binding interaction.

Materials:

-

Target protein

-

Fluorescently labeled ligand (tracer)

-

Unlabeled test compound (competitor)

-

Assay buffer (e.g., PBS with a small amount of surfactant to prevent non-specific binding)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Optimization:

-

Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.

-

Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the Kd of the tracer-protein interaction and the optimal protein concentration for the competition assay.

-

-

Competition Binding Assay:

-

In a microplate, prepare a series of dilutions of the unlabeled test compound.

-

Add a fixed concentration of the target protein and the fluorescent tracer to each well.

-

Include control wells containing only the tracer (for minimum polarization) and wells with the tracer and protein but no competitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the logarithm of the competitor concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the competitor.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.

-

Case Study: Gefitinib (B1684475), a Fluorinated Kinase Inhibitor

Gefitinib is a prime example of a successful fluorinated drug. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The chemical structure of gefitinib features a fluoroaniline (B8554772) moiety, which is crucial for its high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[10][11] In cancer cells with activating EGFR mutations, this pathway is constitutively active, driving uncontrolled cell growth.

Gefitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain.[9] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways and leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[10]

Visualization: EGFR Signaling Pathway and Gefitinib Inhibition

Caption: Gefitinib inhibits the EGFR signaling pathway by blocking ATP binding.

Experimental Protocol: Synthesis of Gefitinib

The synthesis of gefitinib can be accomplished through various routes. A common approach involves the construction of the quinazoline (B50416) core followed by the introduction of the side chains.

Objective: To synthesize Gefitinib.

Materials:

-

6,7-Dimethoxy-3H-quinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

Isopropanol

-

Methanesulfonic acid

-

L-methionine

-

Acetic anhydride

-

3-Morpholinopropyl chloride

-

Sodium hydroxide (B78521)

-

Appropriate solvents for reaction and purification (e.g., DMF, methanol, toluene)

Procedure (A representative multi-step synthesis):

-

Chlorination of the Quinazolinone Core:

-

React 6,7-dimethoxy-3H-quinazolin-4-one with a chlorinating agent such as thionyl chloride to produce 4-chloro-6,7-dimethoxyquinazoline (B18312).

-

-

Selective Demethylation:

-

Treat the 4-chloro-6,7-dimethoxyquinazoline with methanesulfonic acid and L-methionine to selectively demethylate the 6-methoxy group, yielding 4-chloro-6-hydroxy-7-methoxyquinazoline.

-

-

Protection of the Hydroxyl Group:

-

Protect the newly formed hydroxyl group as an acetate (B1210297) ester by reacting with acetic anhydride.

-

-

Nucleophilic Aromatic Substitution:

-

Condense the protected quinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol. The aniline (B41778) nitrogen displaces the chlorine at the 4-position of the quinazoline ring.

-

-

Deprotection:

-

Hydrolyze the acetate protecting group using a base such as sodium hydroxide to regenerate the free hydroxyl group.

-

-

Etherification:

-

React the hydroxyl group with 3-morpholinopropyl chloride in the presence of a base to install the morpholino side chain via an ether linkage.

-

-

Purification:

-

The crude gefitinib is then purified by recrystallization or column chromatography to yield the final product.

-

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on literature procedures.[12]

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the drug discovery arsenal. By judiciously modifying a lead compound with fluorine, medicinal chemists can fine-tune its physicochemical properties to overcome common challenges such as poor metabolic stability and low bioavailability. The continued development of novel fluorination methodologies and a deeper understanding of the complex interplay between fluorination and biological systems will undoubtedly lead to the discovery of new and improved therapeutics in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. ClinPGx [clinpgx.org]

- 12. thieme-connect.de [thieme-connect.de]

The Crucial Role of 4-Difluoromethoxy-3-hydroxybenzaldehyde in Roflumilast Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Difluoromethoxy-3-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique molecular structure, featuring a difluoromethoxy group, is essential for the pharmacological activity of Roflumilast, contributing to its potency and selectivity as a PDE4 inhibitor.[2] This technical guide provides an in-depth overview of the synthesis, chemical properties, and critical application of this compound in the manufacturing of Roflumilast, tailored for professionals in the field of pharmaceutical research and development.

Chemical Properties and Specifications

This compound, with the CAS number 151103-08-1, is an off-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, highlighting its suitability as a stable intermediate in multi-step pharmaceutical synthesis.

| Property | Value | Reference |

| Molecular Formula | C8H6F2O3 | [1] |

| Molecular Weight | 188.13 g/mol | [3][4] |

| Melting Point | 83-90°C | [2][5] |

| Boiling Point | 280.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Purity (Assay) | ≥99.0% | [1] |

| Water Content | ≤0.50% | [1] |

| Appearance | White to off-white powder | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). Various reagents and conditions have been reported to achieve this transformation, with the goal of maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct.

A common and effective method utilizes sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base.

Experimental Protocol: Synthesis from 3,4-Dihydroxybenzaldehyde

This protocol is a synthesis of various reported methodologies to provide a comprehensive procedure.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add 3,4-dihydroxybenzaldehyde, N,N-dimethylformamide (DMF), and a base such as potassium carbonate or sodium carbonate.[6][7]

-

Add sodium chlorodifluoroacetate to the mixture. Some protocols may also include a small amount of water.

-

Heat the reaction mixture to a temperature ranging from 80°C to 100°C.[6][8]

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 to 6 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

-

The filtrate is then diluted with water and extracted with an organic solvent, typically ethyl acetate.[5][8]

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.[5]

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound as a white to off-white solid.[5]

| Reagent/Solvent | Role | Typical Conditions | Reported Yield |

| 3,4-dihydroxybenzaldehyde | Starting Material | 1 equivalent | - |

| Sodium chlorodifluoroacetate | Difluoromethylating Agent | 1.0 - 1.5 equivalents | - |

| Potassium Carbonate / Sodium Carbonate | Base | 1.0 - 3.0 equivalents | - |

| N,N-Dimethylformamide (DMF) | Solvent | - | - |

| Temperature | Reaction Condition | 60 - 120°C | - |

| Product | This compound | - | 25 - 57.5% [7][8] |

Roflumilast Synthesis Pathway

This compound is a key building block in the multi-step synthesis of Roflumilast. The overall synthetic workflow is depicted below.

Experimental Workflow from Intermediate to Roflumilast

The conversion of this compound to Roflumilast involves a sequence of well-established organic reactions.

Roflumilast's Mechanism of Action: The Role of PDE4 Inhibition

Roflumilast functions by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme. PDE4 is highly expressed in inflammatory cells and is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to the suppression of inflammatory responses implicated in the pathogenesis of COPD.

Conclusion

This compound is an indispensable intermediate in the synthesis of Roflumilast. Its efficient and selective synthesis is a critical step in the overall manufacturing process of this important anti-inflammatory drug. Understanding the nuances of its synthesis and its role in the broader context of Roflumilast production is essential for chemists and researchers in the pharmaceutical industry. The methodologies and data presented in this guide offer a comprehensive resource for the development and optimization of Roflumilast synthesis. As the demand for effective COPD treatments continues to grow, the importance of reliable and high-quality sources of key intermediates like this compound will undoubtedly increase.[1]

References

- 1. innospk.com [innospk.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 151103-08-1 [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Biological significance of difluoromethoxy-substituted benzaldehydes

An In-depth Technical Guide on the Biological Significance of Difluoromethoxy-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. When appended to a benzaldehyde (B42025) scaffold, it creates a versatile building block for the synthesis of complex molecules with significant biological activities. This guide explores the unique properties conferred by the difluoromethoxy group and its application in developing potent therapeutic agents, with a focus on anticancer and anti-inflammatory applications.

The Strategic Advantage of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1]

-

Enhanced Metabolic Stability : A primary driver for incorporating the -OCF₂H group is to improve a drug's metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2] This modification can block common metabolic pathways, such as the O-demethylation of methoxy (B1213986) groups, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][2]

-

Modulated Lipophilicity : The -OCF₂H group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2][3] It generally increases lipophilicity to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, providing medicinal chemists with a tool for fine-tuning this critical property to optimize membrane permeability and oral absorption.[2]

-

Bioisosterism and Hydrogen Bonding : A key feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[2] This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This substitution can maintain crucial interactions with biological targets while improving metabolic stability.[2][4]

Applications in Drug Discovery and Development

Difluoromethoxy-substituted benzaldehydes serve as crucial intermediates in the synthesis of a variety of biologically active compounds, including approved drugs and clinical candidates.

Anti-inflammatory Agents: PDE4 Inhibition

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[5] The difluoromethoxy group in Roflumilast is critical for its potency and metabolic stability.[2]

Mechanism of Action : Roflumilast inhibits the PDE4 enzyme, which is responsible for degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking PDE4, Roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets like the cAMP-responsive element-binding protein (CREB), ultimately resulting in a reduction of inflammatory responses.[2][4]

Anticancer Agents: Kinase Inhibition

Difluoromethoxy-substituted benzaldehydes are valuable precursors for synthesizing heterocyclic compounds, such as benzimidazoles, which have demonstrated potent anticancer activity. These derivatives often function as inhibitors of critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.